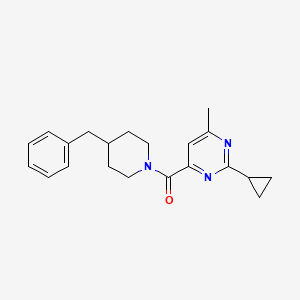
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, also known as BCPM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in pharmacology and drug development. BCPM is a small molecule that belongs to the class of piperidine derivatives and has been shown to have promising pharmacological properties.
Applications De Recherche Scientifique
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been studied extensively for its potential applications in pharmacology and drug development. Several research studies have shown that this compound has a high affinity for the dopamine D2 receptor and has been shown to have potential antipsychotic effects. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Furthermore, this compound has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is not fully understood, but it is believed to act as a dopamine receptor antagonist. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been shown to block the binding of dopamine to the receptor. This results in a decrease in the activity of the dopaminergic pathways in the brain, which is believed to be responsible for the antipsychotic and anxiolytic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to decrease locomotor activity and increase catalepsy, which is consistent with its potential antipsychotic effects. This compound has also been shown to decrease anxiety-like behavior and increase social interaction, which is consistent with its potential anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it suitable for high-throughput screening assays. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone. One direction is to further investigate its potential applications in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to design experiments to study its effects. Finally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of new drugs for the treatment of psychiatric disorders.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in pharmacology and drug development. Its synthesis method is easy and yields a high purity product. This compound has been shown to have potential antipsychotic, anxiolytic, and antidepressant-like effects in animal models. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its effects. This compound has several advantages for lab experiments, but its limitations should also be considered. There are several future directions for the study of this compound, and its potential applications in the treatment of psychiatric disorders make it a promising candidate for drug development.
Méthodes De Synthèse
The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone involves the reaction of 4-benzylpiperidine and 2-cyclopropyl-6-methylpyrimidin-4-amine in the presence of a suitable reagent. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of this compound has been reported in several research articles, and the method has been optimized for maximum yield and purity.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15-13-19(23-20(22-15)18-7-8-18)21(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJDSXZYJXQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)
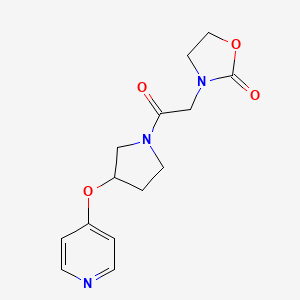


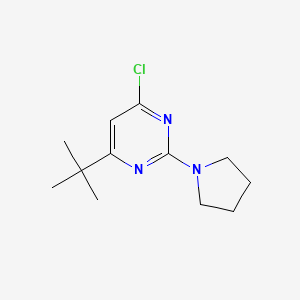
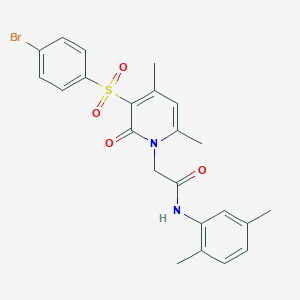

![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)

![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)

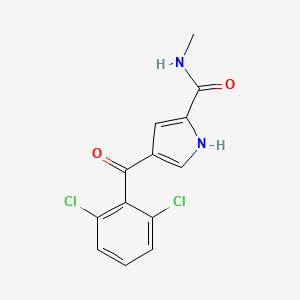

![N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2639989.png)